molecular formula C2H3Cl3N2 B1293574 2,2,2-Trichloroacetimidamide CAS No. 2533-68-8

2,2,2-Trichloroacetimidamide

Cat. No.: B1293574
CAS No.: 2533-68-8
M. Wt: 161.41 g/mol
InChI Key: FJKHRICFMSYVFL-UHFFFAOYSA-N
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Description

2,2,2-Trichloroacetimidamide is a chemical compound with the molecular formula C2H3Cl3N2. It is a white crystalline powder that belongs to the class of guanidines. This compound is used in various scientific experiments and has significant applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroacetimidamide typically involves the reaction of trichloroethanol with acetonitrile in the presence of hydrogen chloride gas. The reaction is carried out in a two-necked round-bottomed flask equipped with a thermocouple and a magnetic stir bar. The acetonitrile and trichloroethanol solution is cooled to 0-5°C using an ice bath, and hydrogen chloride gas is bubbled into the solution for 5 hours while maintaining the internal temperature at 0-5°C .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The product is then crystallized, filtered, and dried to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroacetimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form trichloroacetic acid.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include trichloroacetic acid, less chlorinated derivatives, and substituted guanidines. These products have various applications in different fields of science and industry .

Scientific Research Applications

2,2,2-Trichloroacetimidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate protein interactions and enzyme activities.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroacetimidamide involves its interaction with molecular targets and pathways in biological systems. The compound can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2,2-Trichloroacetimidamide include:

    2,2,2-Trichloroethanol: A compound with similar chemical structure but different functional groups.

    Trichloroacetamidine: Another guanidine derivative with similar properties.

    Trichloroacetic acid: A related compound formed through the oxidation of this compound.

Uniqueness

This compound is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

2,2,2-trichloroethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl3N2/c3-2(4,5)1(6)7/h(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKHRICFMSYVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(C(Cl)(Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275341
Record name 2,2,2-trichloroethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2533-68-8
Record name 2,2,2-trichloroethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is there interest in synthesizing 2,2,2-Trichloroethanimidamide derivatives containing alkenyl substituents?

A1: Introducing an alkenyl group to the 2,2,2-Trichloroethanimidamide structure is particularly interesting due to its potential for electrophilic cyclization. [] This means the alkenyl group can react with other parts of the molecule or with external reagents to form ring structures. This is a valuable strategy in organic synthesis for creating complex molecules, potentially leading to new pharmaceuticals or materials.

A2: Instead of the expected tellurium- or proton-induced cyclization, N-allyl-N-methyl-N'-(trimethylsilyl)-2,2,2-trichloroethanimidamide forms a hexahalogenotellurate salt when reacted with tellurium halides in a strongly acidic environment, irrespective of the solvent polarity. [] This outcome suggests that the reaction conditions favor salt formation over cyclization. Further investigation into factors influencing this reactivity, such as the role of the acidic environment and the nature of the tellurium halide, could provide valuable insights for future synthetic strategies.

Q2: How does the structure of [N-(1-Azanidyl-2,2,2-trichloroethylidene)-2,2,2-trichloroethanimidamide]copper(II) influence its crystal packing?

A3: The crystal structure of [N-(1-Azanidyl-2,2,2-trichloroethylidene)-2,2,2-trichloroethanimidamide]copper(II) reveals a staircase-like arrangement with a central square CuN4 unit and two flanking C2N3 fragments. [] The molecules within the crystal are arranged in stacks along the a-axis. Interestingly, these stacks are stabilized not only by typical van der Waals forces but also by additional axial Cu⋯Cl interactions measuring 3.354 (2) Å. These interactions, although weaker than standard covalent bonds, contribute significantly to the overall stability and packing of the molecules within the crystal lattice.

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